molecular formula C18H30O2 B1236414 Calendic acid CAS No. 5204-87-5

Calendic acid

Cat. No. B1236414
CAS RN: 5204-87-5
M. Wt: 278.4 g/mol
InChI Key: DQGMPXYVZZCNDQ-KBPWROHVSA-N
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Description

Calendic acid, also known as α-Calendic acid, is an unsaturated fatty acid obtained from the pot marigold (genus Calendula). It is chemically similar to the conjugated linoleic acids . Laboratory work suggests it may have similar health benefits .


Synthesis Analysis

Calendic acid is an omega-6 fatty acid . It is synthesized in Calendula officinalis from linoleate by an unusual Δ12-oleate desaturase (a FAD 2 variant) that converts the cis-double bond at position 9 to a trans,trans-conjugated double bond system . A multi-step reaction with 8 steps is also described for its synthesis .


Molecular Structure Analysis

Calendic acid has a molecular formula of C18H30O2 and a molar mass of 278.43 g/mol . It is synthesized in Calendula officinalis from linoleate by converting the cis-double bond in position 9 to a trans,trans-conjugated double bond system (8t,10t) .


Chemical Reactions Analysis

Calendic acid isomers, mainly present in fruit organs, were discriminated by α-linolenic acid by means of UV-DAD spectra . Due to the occurrence of three conjugated double bonds, their characteristic λ max at 262, 270, and 282 nm were observed .


Physical And Chemical Properties Analysis

Calendic acid has a chemical formula of C18H30O2 and a molar mass of 278.436 g/mol . It is an unsaturated fatty acid and is chemically similar to the conjugated linoleic acids .

Scientific Research Applications

Therapeutic Potential in Traditional Medicine

Calendic acid, found in Calendula officinalis , has been recognized for its therapeutic potential in traditional medicine. It is part of a plant family that has been used for millennia, offering a range of biological effects such as anti-inflammatory, anti-cancer, antihelminthic, antidiabetes, wound healing, hepatoprotective, and antioxidant activities . This makes it a valuable compound for further exploration in modern pharmacology.

Anti-Inflammatory Applications

The anti-inflammatory activity of Calendic acid is significant, especially in the context of skin care and cosmetic formulations. It has been demonstrated to inhibit nitric oxide production, a pro-inflammatory radical, which is highly released by innate immune cells in inflammatory-related pathologies . This property is particularly useful in developing soothing cosmetics, such as after-sun, sensitive skin, and eye contour products.

Nutritional Enhancement

In animal nutrition, Calendic acid has shown promise in reducing feed intake and improving feed utilization when added to feedstuff. This was evidenced by comparative experiments using corn oil, where the inclusion of calendula oil, rich in Calendic acid, led to better feed efficiency .

Cosmetic Industry Applications

Calendic acid is utilized in the cosmetic industry due to its skin rejuvenating, healing, anti-inflammatory, soothing, and skin softening properties. It supports the use of Calendula officinalis flower in various skin care products, enhancing the overall health and appearance of the skin .

Antioxidant Properties

The phenolic acids in Calendic acid, such as caffeic acid and vanillic acid, have proven scavenging activity due to their hydrogen-donating tendency. This makes Calendic acid useful in the treatment of oxidative disorders, providing a natural alternative to synthetic antioxidants .

Mechanism of Action

Target of Action

Calendic acid, a major fatty acid found in Calendula officinalis, has a predominant cytotoxic action . Its primary target is the gene lcf1, which is involved in the encoding of long-chain fatty acyl-CoA synthetase . This gene plays a crucial role in lipid metabolism and energy production.

Mode of Action

The mechanism of action of calendic acid involves lipid peroxidation and downregulation of the lcf1 gene . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can result in cell damage. The downregulation of the lcf1 gene reduces the production of long-chain fatty acyl-CoA synthetase, thereby altering lipid metabolism.

Biochemical Pathways

Calendic acid is synthesized in Calendula officinalis from linoleate by an unusual Δ12-oleate desaturase (a FAD 2 variant) that converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This biochemical pathway is unique and contributes to the distinctive properties of calendic acid.

Pharmacokinetics

It’s known that calendic acid is an omega-6 fatty acid , which suggests that it may follow similar metabolic pathways as other omega-6 fatty acids

Result of Action

Calendic acid has been shown to reduce feed intake and improve feed utilization in mice when calendula oil is added to the feedstuff . This suggests that calendic acid may have potential applications in weight management or metabolic health. Additionally, laboratory work suggests that calendic acid may have similar in vitro bioactivities to the conjugated linoleic acids .

Action Environment

The action of calendic acid can be influenced by various environmental factors. For instance, the synthesis of calendic acid in Calendula officinalis may be affected by growing conditions . Furthermore, the bioactivity of calendic acid may be influenced by the composition of the diet, as demonstrated by the effects observed when calendula oil is added to mouse feed . .

properties

IUPAC Name

(8E,10E,12Z)-octadeca-8,10,12-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGMPXYVZZCNDQ-KBPWROHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C=C\CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897455
Record name Calendic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calendic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Calendic acid

CAS RN

5204-87-5, 28872-28-8
Record name Calendic acid
Source CAS Common Chemistry
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Record name Calendic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calendic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calendic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8G4N35L5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Calendic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

40 - 40.5 °C
Record name Calendic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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